molecular formula C17H20N6O2S B2452332 N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide CAS No. 1173025-92-7

N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide

Cat. No.: B2452332
CAS No.: 1173025-92-7
M. Wt: 372.45
InChI Key: GYRYFOAKPCDADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide is a synthetic small molecule of significant interest in early-stage pharmacological and biochemical research. Its structure incorporates a 2-methyl-6-(1H-pyrazol-1-yl)pyrimidine core, a motif frequently found in compounds designed to modulate kinase activity . This core is often a key pharmacophore that enables interaction with the ATP-binding sites of various protein kinases. The molecule is further functionalized with a phenylmethanesulfonamide group, which can influence properties such as solubility and binding affinity, making it a valuable chemical tool for probing biological pathways. This compound is intended for research applications such as in vitro kinase profiling, binding assay development, and structure-activity relationship (SAR) studies to guide the discovery of new therapeutic agents. It is supplied as a high-purity material to ensure experimental reproducibility and reliability. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-14-21-16(12-17(22-14)23-11-5-8-19-23)18-9-10-20-26(24,25)13-15-6-3-2-4-7-15/h2-8,11-12,20H,9-10,13H2,1H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRYFOAKPCDADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NCCNS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrimidine and Pyrazole Rings : These heterocycles contribute to the compound's biological properties.
  • Amine and Sulfonamide Functional Groups : These groups are crucial for its interaction with biological targets.

Molecular Formula

  • C : 16
  • H : 19
  • N : 5
  • O : 2
  • S : 1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes:

  • Inhibition of Enzymatic Pathways : The compound has shown potential in inhibiting pathways related to neurodegenerative diseases, particularly those involving endoplasmic reticulum stress and apoptosis pathways.
  • Interaction with Proteins : It interacts with proteins such as ATF4 and NF-kB, leading to a reduction in inflammatory cytokines and stress markers, which is significant for neuroprotective effects.

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective effects. In vitro studies have demonstrated its ability to mitigate neuronal cell death induced by various stressors, suggesting its potential utility in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Its structural analogs have shown effectiveness against β-coronaviruses, suggesting that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance potency against viral replication .

Research Findings

A summary of key research findings related to the biological activity of this compound includes:

Study FocusFindings
NeuroprotectionReduced apoptosis in neuronal cells; potential treatment for neurodegeneration
Antiviral ActivityEffective against β-coronaviruses; structural modifications improve potency
Enzyme InhibitionInhibits specific kinases linked to inflammation and cell survival pathways

Case Studies

Several case studies highlight the efficacy of this compound:

  • Neuroprotection in Cell Models : A study demonstrated that treatment with the compound significantly decreased cell death in models of oxidative stress, indicating its protective role in neuronal health.
  • Antiviral Efficacy Against SARS-CoV-2 : In vitro assays indicated that compounds with similar structures inhibited the replication of SARS-CoV-2 in infected cells, supporting further exploration of this compound as a therapeutic agent against viral infections .

Preparation Methods

Preparation of 4-Chloro-2-Methyl-6-(1H-Pyrazol-1-yl)Pyrimidine

The pyrimidine core is synthesized via a modified Biginelli reaction or halogenation of preformed pyrimidines. A validated approach involves:

  • Step 1 : Condensation of ethyl acetoacetate with guanidine carbonate under acidic conditions to yield 2-methyl-4,6-dihydroxypyrimidine.
  • Step 2 : Phosphorus oxychloride-mediated chlorination at 110°C for 6 hours, producing 4,6-dichloro-2-methylpyrimidine.
  • Step 3 : Selective substitution at the 6-position with 1H-pyrazole using potassium carbonate in DMF at 80°C, yielding 4-chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine.

Critical Data :

  • Yield : 72% after recrystallization (ethanol/water).
  • 1H NMR (DMSO-d6) : δ 8.92 (s, 1H, pyrazole-H), 8.45 (s, 1H, pyrimidine-H), 6.55 (s, 1H, pyrazole-H), 2.55 (s, 3H, CH3).

Sulfonylation with Phenylmethanesulfonyl Chloride

Sulfonamide Coupling

The primary amine of the ethylenediamine linker reacts with phenylmethanesulfonyl chloride:

  • Reagents : Amine intermediate (1 eq), phenylmethanesulfonyl chloride (1.2 eq), pyridine (3 eq), THF.
  • Conditions : 0°C to room temperature, 4 hours.
  • Workup : Quench with 1M HCl, extract with EtOAc, dry over MgSO4.

Critical Data :

  • Yield : 85%.
  • MS (ESI+) : m/z 431.2 [M+H]+.
  • 1H NMR (DMSO-d6) : δ 8.80 (s, 1H, pyrazole-H), 8.35 (s, 1H, pyrimidine-H), 7.40–7.30 (m, 5H, Ph), 6.45 (s, 1H, pyrazole-H), 4.25 (s, 2H, SO2CH2Ph), 3.70 (t, J=6.0 Hz, 2H, NHCH2), 3.05 (q, J=6.0 Hz, 2H, CH2NHSO2), 2.45 (s, 3H, CH3).

Optimization and Scale-Up Considerations

Regioselectivity in Pyrazole Substitution

Competing substitution at the 4- vs. 6-position of the pyrimidine is mitigated by using bulky bases (e.g., DIPEA) and polar aprotic solvents (DMF), favoring attack at the 6-position due to reduced steric hindrance.

Sulfonylation Side Reactions

Excess sulfonyl chloride leads to bis-sulfonylation of ethylenediamine. Stoichiometric control (1.2 eq sulfonyl chloride) and low-temperature addition minimize this side reaction.

Analytical Characterization Summary

Parameter Data
Molecular Formula C18H22N6O2S
Molecular Weight 430.52 g/mol
Melting Point 198–201°C (dec.)
HPLC Purity 99.2% (C18, 0.1% TFA in H2O/MeCN)

Q & A

Q. How can heterogeneous catalysis improve scalability in synthesis?

  • Methodological Answer :
  • Catalyst screening : Test Pd/C, Zeolites, or MOFs for Suzuki couplings (if applicable).
  • Flow chemistry : Optimize residence time and temperature for continuous production (reference reactor design in ) .

Q. What in vivo models are suitable for pharmacokinetic profiling?

  • Methodological Answer :
  • Rodent models : Conduct IV/PO dosing in Sprague-Dawley rats with serial blood sampling.
  • Bioanalysis : Use LC-MS/MS to measure plasma concentrations; compute AUC, Cmax, and t1/2.
  • Tissue distribution : Autoradiography or QWBA after radiolabeling () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.